2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine

Description

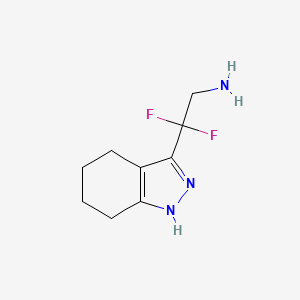

2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is a synthetic organic compound featuring a difluoroethylamine group attached to a tetrahydroindazole ring

Properties

IUPAC Name |

2,2-difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2N3/c10-9(11,5-12)8-6-3-1-2-4-7(6)13-14-8/h1-5,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGXJLZMECITOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(CN)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the condensation of cyclohexane-1,3-dione with α-halogenoketones and primary amines . Another approach involves a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under reflux conditions in the presence of suitable solvents and catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Difluoroethylamines: Compounds with similar chemical properties, often used in medicinal chemistry for their stability and reactivity.

Uniqueness

2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is unique due to the combination of the difluoroethylamine group and the tetrahydroindazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is a synthetic organic compound with the molecular formula C11H14F2N2. This compound features a difluoroethylamine group linked to a tetrahydroindazole moiety, which is significant in medicinal chemistry due to its potential pharmacological properties. The presence of fluorine enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The compound's characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C11H14F2N2 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 2,2-difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanamine |

| CAS Number | 1803606-46-3 |

| Appearance | White to off-white powder |

| Storage Temperature | 4 °C |

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities. Compounds with similar structures have shown potential in various therapeutic areas including:

- Anticancer Activity : Indazole derivatives have been noted for their ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties.

- Antidepressant Potential : Certain related compounds have been explored for their antidepressant effects.

The exact mechanisms of action for this compound are still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. This interaction may alter their activity and lead to various biological effects.

Anticancer Studies

A study involving indazole derivatives showed that certain compounds exhibited significant inhibitory effects against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer). For instance:

- Compound 6o demonstrated an IC50 value of 5.15 µM against K562 cells while showing selectivity for normal cells (HEK293) with an IC50 of 33.2 µM .

- The mechanism included induction of apoptosis through modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Structure Activity Relationship (SAR)

Research has indicated that the presence of fluorine atoms in the structure enhances biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoindazole | Indazole core | Anticancer |

| 3-Fluorophenylindazole | Fluorinated phenyl group | Antidepressant |

| Tetrahydroindazole | Saturated indazole ring | Neuroprotective |

The unique combination of the difluoroethyl group and tetrahydroindazole framework in this compound may enhance its biological activity compared to other similar compounds.

Future Directions

Ongoing research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Understanding its interactions at the molecular level will be crucial for developing effective therapeutic agents based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.